Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[111]pentane-1-carboxylate is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a bicyclo[1.1.1]pentane derivative with an alkyne and a tetrahydropyran derivative under specific conditions. For instance, the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures is a common approach .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its bicyclo[1.1.1]pentane core, which imparts rigidity and distinct reactivity compared to other similar compounds. This structural feature makes it a valuable scaffold in the design of new molecules with specific properties.
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 3-[2-(4-hydroxyoxan-4-yl)ethynyl]bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-17-11(15)13-8-12(9-13,10-13)2-3-14(16)4-6-18-7-5-14/h16H,4-10H2,1H3 |
InChI Key |
ICRDGXXYSCUUCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C#CC3(CCOCC3)O |
Origin of Product |
United States |
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